molecular formula C10H19N3O2S B13854859 N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2

N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2

Cat. No.: B13854859
M. Wt: 253.29 g/mol
InChI Key: UFGZELWJOCRLBI-TYQVROJQSA-N
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Description

N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2 is a synthetic compound used primarily as a reference standard in biochemical research. It is a labeled version of N6-[(Allylamino]carbonothioyl]lysine, incorporating isotopes of carbon-13 and nitrogen-15. This compound is often utilized in studies involving the monitoring of isothiocyanates in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2 involves the incorporation of isotopically labeled carbon and nitrogen atoms into the lysine moleculeThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct incorporation of the labeled atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired isotopic labeling and chemical purity. The production is carried out in specialized facilities equipped to handle isotopically labeled compounds .

Chemical Reactions Analysis

Types of Reactions

N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2 involves its interaction with specific molecular targets and pathways. The compound acts as a biomarker for monitoring the levels of isothiocyanates in biological systems. It is incorporated into proteins and other biomolecules, allowing researchers to track the distribution and metabolism of isothiocyanates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2 is unique due to its dual isotopic labeling, which provides enhanced sensitivity and specificity in analytical applications. This dual labeling allows for more accurate quantification and tracking of isothiocyanates in complex biological systems compared to its non-labeled or partially labeled counterparts.

Properties

Molecular Formula

C10H19N3O2S

Molecular Weight

253.29 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-6-(prop-2-enylcarbamothioyl(15N)amino)(1,2,3,4,5,6-13C6)hexanoic acid

InChI

InChI=1S/C10H19N3O2S/c1-2-6-12-10(16)13-7-4-3-5-8(11)9(14)15/h2,8H,1,3-7,11H2,(H,14,15)(H2,12,13,16)/t8-/m0/s1/i3+1,4+1,5+1,7+1,8+1,9+1,11+1,13+1

InChI Key

UFGZELWJOCRLBI-TYQVROJQSA-N

Isomeric SMILES

C=CCNC(=S)[15NH][13CH2][13CH2][13CH2][13CH2][13C@@H]([13C](=O)O)[15NH2]

Canonical SMILES

C=CCNC(=S)NCCCCC(C(=O)O)N

Origin of Product

United States

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